![molecular formula C19H18F5NO4 B163161 Nemadipine-A CAS No. 54280-71-6](/img/structure/B163161.png)
Nemadipine-A
Overview
Description
Scientific Research Applications
Suppression of Embryo Implantation
Nemadipine-A has been identified as a novel suppressor of embryo implantation . In a high-throughput spheroid-endometrial epithelial cell co-culture assay, Nemadipine-A was found to significantly suppress BeWo spheroid attachment onto endometrial epithelial Ishikawa cells . It also suppressed BeWo spheroid attachment onto endometrial epithelial RL95-2 cells and primary human endometrial epithelial cells . This suggests that Nemadipine-A could potentially be used as a non-hormonal compound that suppresses embryo implantation .
Reversible Cerebral Vasoconstriction Syndrome (RCVS)
Nemadipine-A has been used in the intra-arterial application for reversible cerebral vasoconstriction syndrome (RCVS) . RCVS is characterized by a prolonged, but self-limiting segmental cerebral vasoconstriction . The angiographic response to intra-arterial Nemadipine-A application has been suggested as an additional diagnostic criterion for RCVS . This suggests that Nemadipine-A could potentially be used as a diagnostic tool in differentiating RCVS from other entities, such as primary angiitis of the central nervous system (PACNS) .
Mechanism of Action
Target of Action
Nemadipine-A is a small molecule that primarily targets the α1-subunit of L-type calcium channels . This α1-subunit is encoded by the egl-19
gene, which is the only L-type calcium channel α1-subunit in the C. elegans genome .
Mode of Action
Nemadipine-A acts as an antagonist to the α1-subunit of L-type calcium channels . It inhibits the calcium ion transfer, resulting in the inhibition of vascular smooth muscle contraction . This interaction with its targets leads to changes in the function of these channels, affecting the flow of calcium ions into the cells .
Biochemical Pathways
The primary biochemical pathway affected by Nemadipine-A is the calcium signaling pathway. By antagonizing the α1-subunit of L-type calcium channels, Nemadipine-A inhibits the influx of calcium ions into the cells . This action can affect various downstream effects related to calcium-dependent cellular processes.
Pharmacokinetics
Nimodipine is rapidly and almost completely absorbed following oral administration, with peak concentrations attained within 1 hour . It undergoes extensive hepatic metabolism via the CYP3A4 enzyme and has a half-life of elimination of 1 to 2 hours . .
Result of Action
The antagonistic action of Nemadipine-A on the α1-subunit of L-type calcium channels leads to a decrease in calcium-dependent vascular smooth muscle contraction . This can result in various molecular and cellular effects, including changes in cell signaling, muscle contraction, and other calcium-dependent processes.
Action Environment
The action, efficacy, and stability of Nemadipine-A can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s stability and activity.
properties
IUPAC Name |
diethyl 2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F5NO4/c1-5-28-18(26)9-7(3)25-8(4)10(19(27)29-6-2)11(9)12-13(20)15(22)17(24)16(23)14(12)21/h11,25H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABNLWXKUCMDBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386247 | |
Record name | 1,4-Dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylic acid diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nemadipine-A | |
CAS RN |
54280-71-6 | |
Record name | 3,5-Diethyl 1,4-dihydro-2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54280-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylic acid diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nemadipine-A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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